REACTION_CXSMILES
|
C1C2[C:10]3=[CH:12]C4C=CC(C(N)=O)=[CH:17][C:18]=4[N:9]3[CH2:8]C=CC=2C=CC=1.C1C2C3=CC4C=C[C:37]([C:40](O)=O)=CC=4N3CC=CC=2C=CC=1.[OH-].[Na+].Cl.C(Cl)(=O)C(Cl)=O.CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC.C[NH:71][S:72](NC)(=[O:74])=[O:73]>C(Cl)Cl.CO.C1COCC1>[CH3:8][N:9]1[CH2:10][CH2:12][N:71]([S:72]([CH:37]=[CH2:40])(=[O:74])=[O:73])[CH2:17][CH2:18]1 |f:2.3,9.10|
|
Name
|
7H-Indolo[2,1-a][2]benzazepine-10-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C=CCN3C(C21)=CC=2C=CC(=CC23)C(=O)N
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
7H-Indolo[2,1-a][2]benzazepine-10-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C=CCN3C(C21)=CC=2C=CC(=CC23)C(=O)O
|
Name
|
methyl ester
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
MeOH THF
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)NC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 22° C. for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CHCl3 (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
|
STIRRING
|
Details
|
This solution was stirred at 22° C. for 2 hr
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting yellow oil was redissolved in CH2Cl2 (110 mL)
|
Type
|
STIRRING
|
Details
|
to stir at 22° C. for 6 hr
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CHCl3 (2×30 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This oil was purified by reverse-phase prep HPLC
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)S(=O)(=O)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |